Tetrahydrofuran-2-ylmethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
The compound “(OXOLAN-2-YL)METHYL 4-(3-ETHOXY-4-HYDROXYPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE” is a complex organic molecule that belongs to the class of hexahydroquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include oxolane derivatives, ethoxyphenyl compounds, and thiophene derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to minimize costs and maximize efficiency. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the functional groups involved, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, hexahydroquinoline derivatives have shown potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. This specific compound might be explored for similar activities.
Medicine
In medicinal chemistry, compounds like this are investigated for their potential therapeutic effects. They might be tested for activity against various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry
Industrially, such compounds can be used in the development of new materials, pharmaceuticals, and agrochemicals. Their diverse reactivity makes them suitable for various applications.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, hexahydroquinoline derivatives interact with enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of specific biological pathways, resulting in the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
Hexahydroquinoline Derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Thiophene Derivatives: Known for their electronic properties and use in pharmaceuticals.
Ethoxyphenyl Compounds: Often used in the synthesis of various organic molecules due to their reactivity.
Uniqueness
This compound’s uniqueness lies in its combination of functional groups, which confer specific reactivity and biological activity. The presence of oxolane, ethoxyphenyl, and thiophene moieties makes it a versatile molecule for various applications.
Properties
Molecular Formula |
C28H31NO6S |
---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
oxolan-2-ylmethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C28H31NO6S/c1-3-33-23-14-17(8-9-21(23)30)26-25(28(32)35-15-19-6-4-10-34-19)16(2)29-20-12-18(13-22(31)27(20)26)24-7-5-11-36-24/h5,7-9,11,14,18-19,26,29-30H,3-4,6,10,12-13,15H2,1-2H3 |
InChI Key |
JXWJBPDULVOJNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=CS4)NC(=C2C(=O)OCC5CCCO5)C)O |
Origin of Product |
United States |
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